

# Health and Safety Considerations for Dilauryl Maleate: A Technical Guide

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## Compound of Interest

Compound Name: *Dilauryl maleate*

Cat. No.: *B1606050*

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This technical guide provides an in-depth overview of the health and safety considerations for **Dilauryl maleate** (CAS No. 2915-52-8), a long-chain diester of maleic acid. Due to the limited availability of specific toxicological data for **Dilauryl maleate**, this guide incorporates a read-across approach, leveraging data from structurally similar dialkyl maleates, such as Dibutyl maleate and Dioctyl maleate. This approach is supported by regulatory bodies, given the common metabolic pathway of these esters, which hydrolyze to maleic acid and the corresponding alcohol[1][2].

## Toxicological Profile

The primary health concerns associated with dialkyl maleates include skin sensitization. The acute toxicity via oral and dermal routes for long-chain diesters is generally considered to be low[1].

## Acute Toxicity

**Oral Toxicity:** No specific acute oral toxicity data (e.g., LD50) is available for **Dilauryl maleate**[1]. However, data from analogue compounds suggest low acute oral toxicity. For instance, Dibutyl maleate has a reported oral LD50 in rats of 3730 mg/kg[3][4].

**Dermal Toxicity:** An acute dermal toxicity study on a substance presumed to be **Dilauryl maleate**, following OECD Guideline 402, indicated an LD50 greater than 2000 mg/kg body

weight in rats, with no signs of systemic toxicity or local skin effects observed[2]. This suggests a low order of acute dermal toxicity.

## Irritation

**Skin Irritation:** A study conducted according to OECD Guideline 404 found that **Dilauryl maleate** is not classified as a skin irritant in rabbits, with a primary irritation index of 0.00. No dermal reactions were observed during the study.

**Eye Irritation:** An eye irritation study in rabbits, following OECD Guideline 405, classified **Dilauryl maleate** as "minimally irritating." The highest total mean score for eye irritation was 7.3.

## Sensitization

While no specific skin sensitization studies for **Dilauryl maleate** were identified, the group of maleic diesters is generally considered to be skin sensitizers based on animal data and some human observations[1]. For example, Dibutyl maleate has been shown to enhance contact sensitization in mice[5][6][7]. Therefore, it is prudent to handle **Dilauryl maleate** as a potential skin sensitizer.

## Genotoxicity

No dedicated mutagenicity studies for **Dilauryl maleate** were found. However, the broader group of maleic acid esters is not expected to have mutagenic potential[1]. An in vitro chromosome aberration test for Dioctyl maleate was negative[8]. Furthermore, maleic acid, the common hydrolysis product, has tested negative in bacterial gene mutation tests[9][10]. A study on Dibutyl maleate using Salmonella typhimurium strains did not indicate mutagenic activity, although the study did not fully align with current OECD guidelines[11].

## Carcinogenicity and Reproductive Toxicity

There is currently no data available to assess the carcinogenic or reproductive toxicity potential of **Dilauryl maleate**.

## Quantitative Toxicological Data Summary

Endpoint	Test Substance	Species	Method (OECD Guideline)	Result	Classification
Acute Oral Toxicity	Dibutyl maleate (Analogue)	Rat	Similar to OECD 401	LD50 = 3730 mg/kg bw	Not Classified
Acute Dermal Toxicity	Dilauryl maleate	Rat	OECD 402	LD50 > 2000 mg/kg bw	Not Classified
Skin Irritation	Dilauryl maleate	Rabbit	OECD 404	Primary Irritation Index = 0.00	Not Irritating
Eye Irritation	Dilauryl maleate	Rabbit	OECD 405	Highest Total Mean Score = 7.3	Minimally Irritating
Skin Sensitization	Dibutyl maleate (Analogue)	Mouse	Not specified	Enhanced contact sensitization	Considered a Sensitizer
Genotoxicity (In Vitro)	Dioctyl maleate (Analogue)	Not specified	Not specified	Negative (Chromosome Aberration)	Not Mutagenic
Genotoxicity (In Vitro)	Dibutyl maleate (Analogue)	Bacteria	Similar to OECD 471	Negative (Ames Test)	Not Mutagenic

## Experimental Protocols

### Skin Irritation (Read-across from Dilauryl Maleate Study)

- Guideline: Based on OECD Guideline 404 (Acute Dermal Irritation/Corrosion).
- Test System: New Zealand White rabbits.
- Methodology: A single 0.5 g dose of the test substance was applied to a small area of shaved, intact skin on each of three rabbits. The application site was covered with a gauze

patch and a semi-occlusive dressing for a 4-hour exposure period.

- Observations: The skin was examined for erythema and edema at 1, 24, 48, and 72 hours after patch removal. The reactions were scored according to the Draize scale.
- Data Analysis: The Primary Irritation Index was calculated from the mean scores for erythema and edema.

## Eye Irritation (Read-across from Dilauryl Maleate Study)

- Guideline: Based on OECD Guideline 405 (Acute Eye Irritation/Corrosion).
- Test System: Albino rabbits.
- Methodology: A single 0.1 mL dose of the test substance was instilled into the conjunctival sac of one eye of each of three rabbits. The other eye served as an untreated control.
- Observations: The eyes were examined for corneal opacity, iritis, and conjunctival redness and chemosis at 1, 24, 48, and 72 hours after instillation. The ocular reactions were scored according to the Draize scale.
- Data Analysis: The mean scores for each observation point were calculated to determine the overall irritation potential.

## Visualizations

### Logical Workflow for Chemical Health and Safety Assessment

The following diagram illustrates a typical workflow for assessing the health and safety of a chemical, incorporating both available data and read-across principles when data gaps exist.

Caption: Workflow for Chemical Health and Safety Assessment.

## Safe Handling and Storage

Given the potential for skin sensitization and minimal eye irritation, appropriate personal protective equipment (PPE) should be used when handling **Dilauryl maleate**. This includes:

- Gloves: Chemical-resistant gloves.
- Eye Protection: Safety glasses or goggles.
- Skin Protection: Lab coat or other protective clothing to prevent skin contact.

Work should be conducted in a well-ventilated area to minimize the potential for inhalation of any aerosols or vapors, although **Dilauryl maleate** has a low vapor pressure.

Store containers tightly closed in a dry, cool, and well-ventilated place.

## Conclusion

**Dilauryl maleate** exhibits a low order of acute oral and dermal toxicity and is considered non-irritating to the skin and minimally irritating to the eyes. The primary health concern, based on data from analogous maleic acid diesters, is the potential for skin sensitization. Therefore, appropriate handling precautions should be taken to avoid direct skin contact. The available data suggests a low potential for genotoxicity. Further studies would be required to definitively assess the carcinogenic and reproductive toxicity of **Dilauryl maleate**. This guide provides a summary of the currently available information to aid in the safe handling and use of this chemical in a research and development setting.

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- To cite this document: BenchChem. [Health and Safety Considerations for Dilauryl Maleate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1606050#health-and-safety-considerations-for-dilauryl-maleate]

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